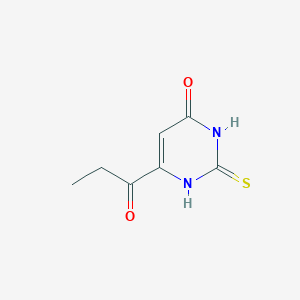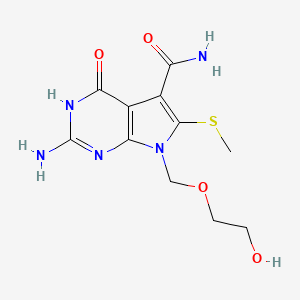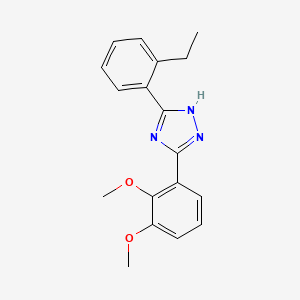![molecular formula C23H18N4O2S B12909904 N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 920519-45-5](/img/structure/B12909904.png)
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazoline ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency . The use of automated reactors and continuous flow systems can further streamline the production process.
化学反応の分析
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
類似化合物との比較
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-Benzothiazol-2-yl)-arylamides
- 2-Aminobenzothiazoles
Uniqueness
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific structural features that combine a benzothiazole moiety with a quinazoline ring.
特性
CAS番号 |
920519-45-5 |
|---|---|
分子式 |
C23H18N4O2S |
分子量 |
414.5 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C23H18N4O2S/c1-28-19-11-16-18(12-20(19)29-2)24-13-25-22(16)26-15-7-5-6-14(10-15)23-27-17-8-3-4-9-21(17)30-23/h3-13H,1-2H3,(H,24,25,26) |
InChIキー |
YDSXSZMCTDECQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


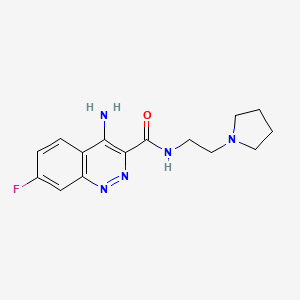


![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)
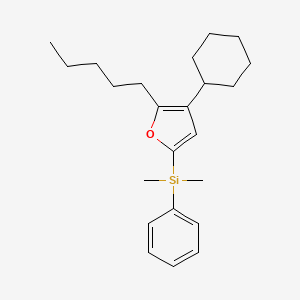
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B12909870.png)

![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
